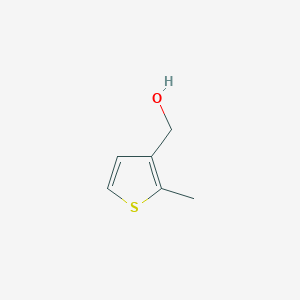

(2-Methylthiophen-3-yl)methanol

Description

(2-Methylthiophen-3-yl)methanol is a thiophene-based alcohol with a methyl substituent at the 2-position of the thiophene ring and a hydroxymethyl group at the 3-position. For instance, analogs like (2,4-dimethylthiophen-3-yl)methanol (CAS 63826-86-8) share a similar backbone, differing only in additional methyl substituents .

Properties

IUPAC Name |

(2-methylthiophen-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS/c1-5-6(4-7)2-3-8-5/h2-3,7H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNQWCWFDMCNKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CS1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities among (2-Methylthiophen-3-yl)methanol and related compounds:

| Compound Name | Substituents on Thiophene Ring | Additional Functional Groups | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|---|

| (2-Methylthiophen-3-yl)methanol | -CH₃ at C2, -CH₂OH at C3 | None | C₆H₈OS | 128.19* | Not explicitly provided |

| (2,4-Dimethylthiophen-3-yl)methanol | -CH₃ at C2 and C4, -CH₂OH at C3 | None | C₇H₁₀OS | 142.22 | 63826-86-8 |

| (2-Bromothiophen-3-yl)methanol | -Br at C2, -CH₂OH at C3 | None | C₅H₅BrOS | 193.06 | 70260-16-1 |

| (6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol | -CH₂OH at C3 (thiophene), fused methoxynaphthalene | Methoxy-naphthalene substituent | C₁₆H₁₄O₂S | 270.35 | 1443325-18-5 |

| Phenyl(thiophen-3-yl)methanol | -CH₂OH at C3 (thiophene), phenyl group | Phenyl ring | C₁₁H₁₀OS | 194.26 | 102871-39-6 |

*Calculated based on molecular formula.

Key Observations :

- Substituent Effects: The introduction of electron-withdrawing groups (e.g., bromine in (2-Bromothiophen-3-yl)methanol) increases molecular polarity and reactivity compared to methyl groups .

- Steric and Electronic Modifications: Bulky substituents, such as the methoxynaphthalene group in (6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol, significantly alter solubility and π-π stacking behavior, making these compounds suitable for materials science applications .

Physicochemical Properties

While direct data for (2-Methylthiophen-3-yl)methanol are sparse, analogs provide predictive trends:

| Compound | Density (g/cm³) | Boiling Point (°C) | pKa (Predicted) |

|---|---|---|---|

| (6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol | 1.259 | 467.7 | 13.54 |

| Phenyl(thiophen-3-yl)methanol | Not reported | Not reported | ~13–14 (alcohol typical) |

The high boiling point of (6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol (467.7°C) reflects strong intermolecular interactions due to its extended aromatic system . In contrast, simpler derivatives like (2-Bromothiophen-3-yl)methanol are expected to have lower boiling points due to reduced molecular weight and polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.